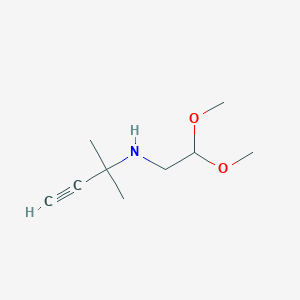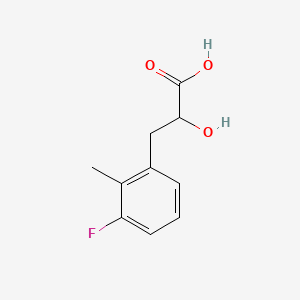![molecular formula C8H13NO B13474800 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced using alane to yield the desired spirocyclic amine . The key steps in the synthesis are:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction: The β-lactam ring is reduced using alane to produce the spirocyclic amine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the spirocyclic framework.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Alane is commonly used for the reduction of β-lactam rings.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in medicinal chemistry and drug development .
Applications De Recherche Scientifique
3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere of piperidine, making it a valuable scaffold in the design of new pharmaceuticals.
Drug Development: Its incorporation into drug molecules can enhance their pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3,3-dimethyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(2)6(10)9-8(7)4-3-5-8/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
QUYUGUMIUYEBMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC12CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)



![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)




![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)




